molecular formula C25H25N3O2S2 B2940987 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1261017-70-2

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2940987
CAS RN: 1261017-70-2
M. Wt: 463.61
InChI Key: CTCZBZNHMLVPPC-UHFFFAOYSA-N
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Description

The compound “2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide moiety with a 2,4,6-trimethylphenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromothiophene carbaldehyde or a corresponding nitrile with ethyl 2-sulfanylacetate or 2-sulfanylacetamide . An efficient and practical microwave-promoted method has been developed to synthesize related compounds using less toxic organic reagents and low boiling solvents . The use of ultrasonic irradiation method effectively shortens reaction time and increases yield compared to the conventional method .

Scientific Research Applications

Chemical Structure Analysis

The structure of related compounds to 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has been studied. For instance, the structure of a compound derived from ketene and 2-(2-imino-3,4-diphenyl-2H-pyrrol-5-yl)-1,1,3-trimethylguanidine was proposed based on crystal structure analysis (Banfield, Fallon, & Gatehouse, 1987).

Dual Inhibitory Activities

Compounds structurally similar to 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide have shown potential as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This study indicated that the thieno[2,3-d]pyrimidine scaffold is conducive to dual human TS-DHFR inhibitory activity, which can be important in cancer research (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Conformation Studies

The molecular conformation of similar compounds has been investigated through crystal structure analysis, revealing insights into the molecular geometry and interactions. Such studies are crucial for understanding the chemical and biological properties of these compounds (Subasri et al., 2017).

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine, structurally related to the compound , have shown potent antitumor activity on various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines. This underscores their potential in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Pyrimidine-triazole derivatives, which are structurally related, have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. This highlights the potential of such compounds in antimicrobial drug development (Majithiya & Bheshdadia, 2022).

Synthesis and Characterization

Various synthesis methods and characterization of compounds structurally similar to 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide have been explored. These studies contribute to a deeper understanding of chemical properties and potential applications in various fields (Faghihi & Hajibeygi, 2004).

properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-14-6-7-20(16(3)10-14)28-24(30)23-19(8-9-31-23)26-25(28)32-13-21(29)27-22-17(4)11-15(2)12-18(22)5/h6-12H,13H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCZBZNHMLVPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

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